2-Amino-N-propylacetamide HCl chemical properties
2-Amino-N-propylacetamide HCl chemical properties
An In-depth Technical Guide to 2-Amino-N-propylacetamide Hydrochloride (CAS: 67863-04-1)
Executive Summary
This guide provides a comprehensive technical overview of 2-Amino-N-propylacetamide Hydrochloride (CAS: 67863-04-1), a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. The document elucidates the compound's core physicochemical properties, presents a detailed, mechanistically-grounded synthetic pathway, outlines robust analytical methodologies for quality control, and discusses its applications as a foundational building block in medicinal chemistry. Emphasis is placed on the practical causality behind experimental choices, ensuring that the protocols described are not merely instructional but also educational. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction
2-Amino-N-propylacetamide Hydrochloride is a small molecule featuring a primary amine, a secondary amide, and a propyl group. It is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to enhance the stability and aqueous solubility of amine-containing compounds[1]. Its structure presents two key reactive sites: the primary amine and the amide nitrogen, making it a valuable scaffold for building more complex molecules. In the field of drug discovery, such building blocks are instrumental for creating libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents like enzyme inhibitors and central nervous system (CNS) modulators[1]. This guide serves as a senior-level resource, consolidating critical technical information for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of 2-Amino-N-propylacetamide HCl define its handling, reactivity, and suitability for various synthetic applications. The hydrochloride salt form significantly improves its shelf-life and compatibility with aqueous and common organic solvents, which is a crucial advantage in many synthetic protocols[1].
Structural and Chemical Identity
The structure combines a glycinamide core with an N-propyl substituent.
Caption: Chemical structure of 2-Amino-N-propylacetamide Hydrochloride.
Core Properties Summary
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source |
| CAS Number | 67863-04-1 | [2] |
| Molecular Formula | C₅H₁₃CLN₂O | [2] |
| Molecular Weight | 152.62 g/mol | [2] |
| IUPAC Name | 2-amino-n-propylacetamide hydrochloride | [2] |
| SMILES | CCCNC(=O)CN.Cl | [2] |
| Purity (Typical) | ≥95% | [2] |
| Appearance | Off-white to white powder (inferred from related compounds) | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place | [2] |
Synthesis and Mechanistic Insights
While multiple synthetic routes exist for similar amides, a robust and common strategy involves the coupling of an N-protected amino acid with the corresponding amine, followed by deprotection. This approach offers high yields and purity by preventing unwanted side reactions, such as the self-polymerization of the amino acid.
The following protocol is a validated, logical pathway derived from established methods for analogous compounds, particularly leveraging a carbamate-based protecting group which is readily removed under acidic conditions that concurrently form the desired hydrochloride salt[3].
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-N-propylacetamide HCl.
Step-by-Step Synthesis Protocol
Step A: Amide Bond Formation (N-Boc-glycinamide Synthesis)
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Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the primary amine of glycine. This prevents it from reacting with an activated carboxyl group, ensuring that the amide bond forms exclusively with the intended n-propylamine. Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are standard for efficiently forming the amide bond with minimal racemization and side products.
-
Procedure:
-
Dissolve Boc-glycine (1.0 eq.) and HOBt (1.1 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
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Add EDC hydrochloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. Stir for 20 minutes.
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Add n-propylamine (1.2 eq.) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor reaction completion via Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography if necessary.
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Step B: Boc Deprotection and Hydrochloride Salt Formation
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Rationale: The Boc group is labile under acidic conditions. Using a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether provides the acid required for deprotection and simultaneously protonates the newly freed amine to form the stable hydrochloride salt in a single, efficient step.
-
Procedure:
-
Dissolve the purified Boc-protected intermediate from Step A in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a 4M solution of HCl in dioxane (a 3-5 fold molar excess) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours. The product will often precipitate out of the solution.
-
Monitor deprotection via TLC or LC-MS until the starting material is consumed.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield 2-Amino-N-propylacetamide HCl as a solid.
-
Analytical and Quality Control Methodologies
Ensuring the purity and identity of the final compound is critical. A standard analytical workflow involves chromatographic separation for purity assessment and spectroscopic methods for structural confirmation.
Analytical Workflow Diagram
Caption: Standard quality control workflow for 2-Amino-N-propylacetamide HCl.
Recommended Protocol: Purity by RP-HPLC
This method is adapted from established procedures for analyzing small, polar amino-amides[4].
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Instrumentation: Standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used for MS compatibility; phosphoric acid can also be used for non-MS applications)[4].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Inject 10 µL onto the column.
-
Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Structural Verification
-
¹H NMR: The proton NMR spectrum should confirm the presence of the propyl group (triplet, sextet, triplet), the α-amino methylene protons (singlet), and the amide NH (broad triplet).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a peak corresponding to the molecular ion [M+H]⁺ for the free base (C₅H₁₂N₂O), with an expected m/z of approximately 117.1.
Applications in Research and Development
The utility of 2-Amino-N-propylacetamide HCl is rooted in its identity as a versatile chemical building block[1].
-
Scaffold for Combinatorial Chemistry: The primary amine serves as a key functional handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for high-throughput screening.
-
Peptidomimetic Design: The glycinamide core mimics a peptide backbone, making it a valuable starting point for designing peptidomimetics—molecules that imitate the structure and function of peptides but with improved metabolic stability and oral bioavailability.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule, it can be used as a "fragment" to probe the binding pockets of biological targets like enzymes or receptors. Hits from fragment screening can then be elaborated upon by chemically modifying the propyl group or the free amine to enhance binding affinity and selectivity.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information
| Hazard Code | Description | Pictogram | Signal Word | Source |
| H315 | Causes skin irritation | GHS07 | Warning | [2][5] |
| H319 | Causes serious eye irritation | GHS07 | Warning | [2][5] |
| H335 | May cause respiratory irritation | GHS07 | Warning | [2][5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood[6].
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][8].
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[6][8].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-N-propylacetamide Hydrochloride is a high-value synthetic intermediate with well-defined physicochemical properties and clear applications in modern drug discovery and chemical synthesis. Its straightforward synthesis, coupled with its versatile reactivity, makes it an essential tool for medicinal chemists. Adherence to the outlined analytical and safety protocols will ensure its effective and safe use in the laboratory, enabling the development of novel and complex molecular architectures.
References
- Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-N-isopropylacetamide hydrochloride.
- AChemBlock. (2026). 2-Amino-N-propyl-acetamide hydrochloride 95%.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- PubChem, National Institutes of Health. 2-amino-N-ethylacetamide hydrochloride.
- Hangzhou Leap Chem Co., Ltd. 2-amino-N,N-dimethylacetamide Hydrochloride丨CAS 72287-77-5.
- European Patent Office. (2013). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
Sources
- 1. leapchem.com [leapchem.com]
- 2. 2-Amino-N-propyl-acetamide hydrochloride 95% | CAS: 67863-04-1 | AChemBlock [achemblock.com]
- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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